Quantified Syncope Risk in Elderly Patients: A Differentiator from Unstudied Phenothiazine Analogs
In a case-control study of elderly patients, aceprometazine was identified as one of only four drugs significantly associated with an excess risk of syncope, with an odds ratio (OR) of 2.0 (95% CI: 1.5-2.5) [1]. This quantitative risk assessment is not available for many closely related phenothiazines, providing a specific data point for risk-benefit analysis when selecting a sedative for this vulnerable population. The comparator for this risk is the baseline incidence of syncope in the studied population not exposed to aceprometazine.
| Evidence Dimension | Risk of syncope in elderly patients |
|---|---|
| Target Compound Data | OR = 2.0 (95% CI: 1.5-2.5) |
| Comparator Or Baseline | Baseline syncope risk in the unexposed elderly study population |
| Quantified Difference | Aceprometazine use was associated with a 2-fold increased odds of syncope. |
| Conditions | Case-control study of elderly patients |
Why This Matters
This quantified risk profile provides a critical, evidence-based parameter for selecting aceprometazine over an analog with an unknown syncope risk in a geriatric research or clinical context.
- [1] Cherin P, Colvez A, Deville de Periere G, Sereni D. Risk of syncope in the elderly and consumption of drugs: a case-control study. J Clin Epidemiol. 1997 Mar;50(3):313-20. View Source
